Trifenilmetano

Descripción general

Descripción

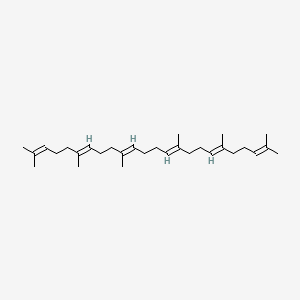

Triphenylmethane is a triarylmethane in which the three aryl groups are phenyl . It forms the basic skeleton of several synthetic dyes . This colorless solid is soluble in nonpolar organic solvents and not in water .

Synthesis Analysis

Triphenylmethane can be synthesized by Friedel–Crafts reaction from benzene and chloroform with an aluminium chloride catalyst . Alternatively, benzene may react with carbon tetrachloride using the same catalyst to obtain the triphenylmethyl chloride – aluminium chloride adduct, which is hydrolyzed with dilute acid . Synthesis from benzylidene chloride, prepared from benzaldehyde and phosphorus pentachloride, is also used .Molecular Structure Analysis

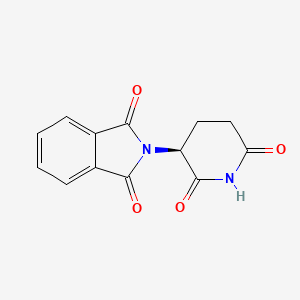

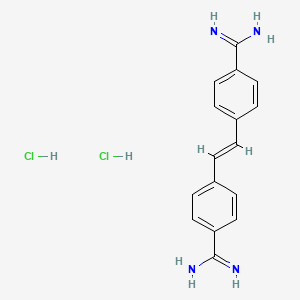

The molecular formula of Triphenylmethane is C19H16 . The structure of Triphenylmethane is such that it has a central carbon atom bonded to three phenyl groups .Chemical Reactions Analysis

The Ph3C-H bond in Triphenylmethane is relatively weak, with a bond dissociation energy (BDE) of 81 kcal/mol, or about 24 kcal/mol less than methane . Correspondingly, Triphenylmethane is mildly acidic, with a pKa of 33.3 . Triphenylmethane is significantly more acidic than most other hydrocarbons because the charge is delocalized over three phenyl rings .Physical And Chemical Properties Analysis

Triphenylmethane has a molar mass of 244.337 g·mol−1 . It appears as a colorless solid . It has a density of 1.014 g/cm3 . It has a melting point of 92 to 94 °C and a boiling point of 359 °C . It is insoluble in water but soluble in nonpolar organic solvents like dioxane and hexane .Aplicaciones Científicas De Investigación

Degradación de colorantes

El trifenilmetano se utiliza en la degradación de colorantes. Por ejemplo, se utilizó un complejo de porfirina de hierro como catalizador y yodo benceno como oxidante para explorar la degradación catalítica de colorantes de this compound, como la rodamina B (RhB) y el verde malaquita (MG) .

Decoloración

Las actinobacterias del suelo han demostrado potencial en la decoloración de colorantes tóxicos de this compound (TPM), como el verde malaquita (MG), el violeta de metilo (MV), el violeta cristal (CV) y el azul de algodón (CB) . Esto sugiere la posible biosorción y biodegradación de los colorantes.

Reactivo en Laboratorios de Investigación

El trifenilmetanol, un derivado del this compound, se utiliza como reactivo en laboratorios de investigación .

Intermedio en la Producción de Colorantes

El trifenilmetanol actúa como intermedio en la producción de colorantes de triarilmetano de utilidad comercial .

Preparación de this compound

El trifenilmetanol se utiliza en la preparación del this compound .

Agente Antiproliferativo

El trifenilmetanol también se utiliza como agente antiproliferativo .

Inhibición de la Corrosión

Los colorantes de this compound se han estudiado por sus propiedades de inhibición de la corrosión en las características del entorno corrosivo de los campos de petróleo y gas .

Direcciones Futuras

While the future directions of Triphenylmethane are not explicitly mentioned in the search results, it is known that Triphenylmethane forms the basic skeleton of many synthetic dyes , suggesting potential applications in the dye industry. Additionally, it has been investigated for the oxidative degradation of triphenylmethane dyes , indicating potential environmental applications.

Mecanismo De Acción

Triphenylmethane is a hydrocarbon with the formula (C6H5)3CH . It forms the basic skeleton of many synthetic dyes called triarylmethane dyes, many of which are pH indicators, and some display fluorescence .

Target of Action

Triphenylmethane dyes have been found to inhibit enzyme activity and bind to proteins and genetic material of target organisms . The central carbocation is conjugated with three benzene rings, where the positive charge is strongly relocated .

Mode of Action

The mode of action of triphenylmethane dyes involves the inhibition of enzyme activity. These dyes may also bind to proteins and genetic material of target organisms . The Ph3C-H bond is relatively weak, with a bond dissociation energy (BDE) of 81 kcal/mol, or about 24 kcal/mol less than methane . Correspondingly, triphenylmethane is mildly acidic, with a pKa of 33.3 .

Biochemical Pathways

Triphenylmethane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to form triphenylmethyl cation, which is stable in certain environments . Substitution reactions involve the replacement of hydrogen atoms on the central carbon with other functional groups . The degradation of the triphenylmethane dyes through a hydrolysis mechanism is found exothermic .

Pharmacokinetics

Triphenylmethane’s pharmacokinetic properties are largely determined by its chemical structure and physical properties. It is insoluble in water but soluble in nonpolar organic solvents . This influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of triphenylmethane’s action can be seen in its use as a basic skeleton for many synthetic dyes. Many of these dyes are pH indicators, and some display fluorescence . In the context of triphenylmethane dyes, significant changes were observed in hematology (Hb, RBCs, and WBCs), glucose, proteins, lipids and tissue CAT, LPO, and GST activities under acute exposure .

Action Environment

The action of triphenylmethane can be influenced by environmental factors. For instance, trace levels of dyes (including triphenylmethane) could affect the properties of the water system and aquatic inhabitants . The degradation of triphenylmethane dyes through a hydrolysis mechanism is found exothermic , suggesting that the reaction is favored in certain environmental conditions.

Análisis Bioquímico

Biochemical Properties

Triphenylmethane plays a significant role in biochemical reactions, particularly in the context of its derivatives, which are used as dyes. One of the key enzymes involved in the biochemical interactions of triphenylmethane dyes is triphenylmethane reductase. This enzyme, found in certain bacterial species such as Citrobacter sp., catalyzes the reduction of triphenylmethane dyes, converting them into less toxic forms . The interaction between triphenylmethane and triphenylmethane reductase involves the binding of the dye to the enzyme’s active site, where it undergoes a reduction reaction facilitated by the cofactor NAD(P)H . This interaction is crucial for the bioremediation of triphenylmethane dyes in the environment.

Cellular Effects

Triphenylmethane and its derivatives can have various effects on different types of cells and cellular processes. In mammalian cells, triphenylmethane dyes have been shown to be toxic, mutagenic, and carcinogenic . These compounds can interfere with cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. For example, exposure to triphenylmethane dyes can result in oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . Additionally, triphenylmethane dyes can affect cell proliferation and apoptosis, potentially leading to uncontrolled cell growth and cancer development.

Molecular Mechanism

The molecular mechanism of action of triphenylmethane involves its interaction with various biomolecules, including enzymes and proteins. Triphenylmethane dyes are known to bind to the active sites of enzymes such as triphenylmethane reductase, where they undergo reduction reactions . This binding interaction is facilitated by the structural features of the dye molecules, which allow them to fit into the enzyme’s active site. The reduction of triphenylmethane dyes by triphenylmethane reductase involves the transfer of electrons from the cofactor NAD(P)H to the dye molecule, resulting in the formation of less toxic products . This process is essential for the detoxification and bioremediation of triphenylmethane dyes in the environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triphenylmethane can change over time due to factors such as stability, degradation, and long-term exposure. Triphenylmethane dyes are generally stable under normal conditions, but they can degrade over time when exposed to light, heat, or microbial activity . The degradation products of triphenylmethane dyes can also have different effects on cellular function compared to the parent compounds. Long-term exposure to triphenylmethane dyes in in vitro or in vivo studies has shown that these compounds can accumulate in tissues and cause chronic toxicity, leading to adverse health effects .

Dosage Effects in Animal Models

The effects of triphenylmethane vary with different dosages in animal models. At low doses, triphenylmethane dyes may not cause significant toxicity, but at higher doses, they can induce toxic effects such as liver and kidney damage, oxidative stress, and carcinogenesis . Threshold effects have been observed in studies where a certain dose of triphenylmethane dyes is required to elicit a toxic response. Additionally, high doses of triphenylmethane dyes can lead to acute toxicity, resulting in symptoms such as nausea, vomiting, and respiratory distress .

Metabolic Pathways

Triphenylmethane is involved in various metabolic pathways, particularly in the context of its biodegradation. The primary enzyme responsible for the metabolism of triphenylmethane dyes is triphenylmethane reductase, which catalyzes the reduction of these compounds . This enzyme interacts with cofactors such as NAD(P)H to facilitate the reduction reaction. The metabolic pathways of triphenylmethane dyes also involve other enzymes and cofactors that contribute to their detoxification and elimination from the body . The effects of triphenylmethane on metabolic flux and metabolite levels can vary depending on the specific dye and the organism involved.

Transport and Distribution

Triphenylmethane is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, triphenylmethane can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of triphenylmethane within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of triphenylmethane can affect its activity and function. Triphenylmethane dyes can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, triphenylmethane dyes may localize to the mitochondria, where they can interfere with mitochondrial function and induce oxidative stress . The localization of triphenylmethane within the cell can also influence its interactions with other biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

benzhydrylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQKTZKLRYKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060164 | |

| Record name | Benzhydrylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Triphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

519-73-3 | |

| Record name | Triphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-methylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzhydrylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4UTW9E17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of triphenylmethane?

A1: Triphenylmethane has the molecular formula C₁₉H₁₆ and a molecular weight of 244.33 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize triphenylmethane derivatives?

A2: Common spectroscopic techniques include X-ray diffraction (XRD) for crystal structure analysis, Fourier transform infrared (FT-IR) spectroscopy for identifying functional groups, ultraviolet-visible (UV-Vis) spectroscopy for studying electronic transitions and color, and gas chromatography-mass spectrometry (GC-MS) for determining elemental and isotopic composition. [, , , , , , , , ]

Q3: How does the stability of triphenylmethane dyes vary under different conditions?

A3: Triphenylmethane dyes are known for their brilliant colors but often exhibit poor lightfastness. [, ] Their stability can be influenced by factors such as exposure to light, pH, temperature, and the presence of oxidizing agents. [, , , ]

Q4: What strategies have been explored to improve the stability of triphenylmethane dyes?

A4: Research has focused on developing new precipitation methods using complex salts of phosphorus, tungsten, and molybdenum to enhance the lightfastness of triphenylmethane-based pigments. []

Q5: Are there any catalytic applications of triphenylmethane derivatives?

A5: While triphenylmethane itself is not typically used as a catalyst, its derivatives, particularly iron porphyrin complexes mimicking cytochrome P450 enzymes, have demonstrated potential in the catalytic degradation of triphenylmethane dyes like Rhodamine B and Malachite Green. []

Q6: Have computational methods been employed to study triphenylmethane dyes?

A6: Yes, computational chemistry techniques like INDO (Intermediate Neglect of Differential Overlap) molecular orbital calculations have been used to investigate solvent effects on the electronic structure and spectra of triphenylmethane dyes. [] Additionally, fewest-switches surface-hopping simulations have provided insights into the photodynamics and excited-state relaxation pathways of Malachite Green. []

Q7: How do structural modifications of triphenylmethane dyes affect their properties?

A7: Structural changes like methylation or ethylation of amine groups can enhance the bacteriostatic activity of triphenylmethane dyes. [] The position and number of sulfonate groups significantly influence their biliary excretion behavior. [] In the context of binding to amyloid-beta (Aβ) oligomers, the presence of three N, N-dialkylamino substituents on the triphenylmethane scaffold is crucial for complex formation. []

Q8: What formulation strategies have been explored to improve the properties of triphenylmethane dyes?

A8: Research has investigated the use of cationic surfactants to enhance the sensitivity of triphenylmethane dyes as chromogenic reagents in spectrophotometric metal ion determination. [] Additionally, formulations incorporating bulky amine counterions have been developed for triphenylmethane-based printing inks to improve their coloring, degradation, and storage stability. []

Q9: What are the environmental concerns associated with triphenylmethane dyes?

A9: Triphenylmethane dyes, often found in industrial wastewater, pose risks to aquatic ecosystems due to their toxicity and persistence. [, , ] Their use in aquaculture has raised concerns about bioaccumulation in fish and potential human health risks. []

Q10: What strategies have been explored for the removal of triphenylmethane dyes from wastewater?

A10: Several methods have been investigated for triphenylmethane dye removal, including:

- Biodegradation: Employing microorganisms, like bacteria and fungi, capable of breaking down triphenylmethane dyes into less harmful substances. [, , , , , , ]

- Adsorption: Utilizing materials like activated carbon and charfines to adsorb dye molecules from wastewater. []

- Phytoremediation: Investigating the potential of plants, such as sunflowers, to remove triphenylmethane dyes from contaminated water. []

Q11: Are there any alternatives to triphenylmethane dyes?

A11: Yes, there is growing interest in utilizing environmentally friendly natural colorants derived from plants, microbes, or biomass as alternatives to synthetic dyes like triphenylmethane derivatives. []

Q12: What is the historical significance of triphenylmethane dyes?

A12: Triphenylmethane derivatives represent one of the earliest classes of synthetic dyes, with the first practical manufacturing process for fuchsin developed in 1859. [] Crystal violet, a prominent member of this group, emerged in 1883. [] These dyes gained popularity due to their vibrant hues and intense coloring properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)